

Fenson: A Technical Guide to its Molecular Characteristics and Analysis

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Compound of Interest

Compound Name: *Fenson*

Cat. No.: *B166868*

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This technical guide provides a comprehensive overview of the chemical and analytical properties of **Fenson**, a benzenesulfonate acaricide. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed information on its molecular formula, weight, synthesis, and analytical determination.

Core Molecular and Physical Properties

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is a contact acaricide with ovicidal properties. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ ClO ₃ S	[1] [2] [3]
Molecular Weight	268.72 g/mol	[1] [2] [3]
IUPAC Name	4-chlorophenyl benzenesulfonate	
CAS Number	80-38-6	
Appearance	Colorless crystalline solid	
Melting Point	61-62 °C	
Solubility	Soluble in most organic solvents, practically insoluble in water.	

Synthesis Protocol

The synthesis of **Fenson** is typically achieved through the esterification of benzenesulfonyl chloride with 4-chlorophenol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Experimental Protocol: Synthesis of 4-chlorophenyl benzenesulfonate

Materials:

- Benzenesulfonyl chloride
- 4-chlorophenol
- Pyridine (or other suitable base)
- Anhydrous diethyl ether (or other suitable solvent)
- Hydrochloric acid (HCl), dilute solution

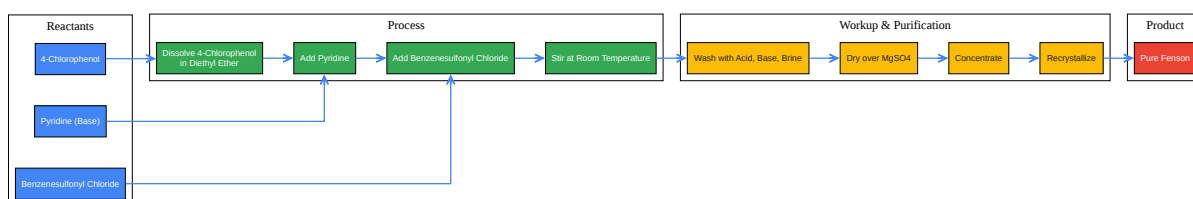
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol in a suitable volume of anhydrous diethyl ether.
- **Addition of Base:** Add an equimolar amount of pyridine to the solution and stir.
- **Addition of Benzenesulfonyl Chloride:** Slowly add an equimolar amount of benzenesulfonyl chloride to the stirring solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with dilute HCl , saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 .

- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification: The crude **Fenson** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a colorless crystalline solid.

Logical Workflow for **Fenson** Synthesis:



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*Workflow for the laboratory synthesis of **Fenson**.*

Analytical Methods

The determination of **Fenson** residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Experimental Protocol: Determination of **Fenson** in Soil by GC-MS

1. Sample Preparation (Extraction and Cleanup):

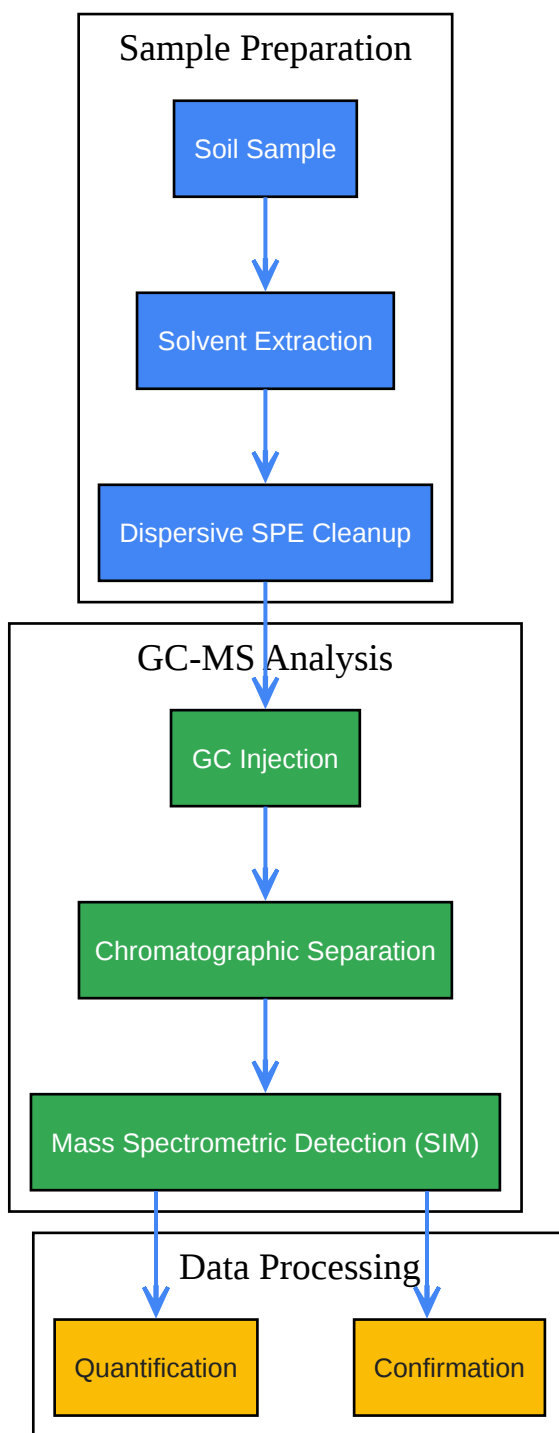
- Extraction:

- Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
- Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).
- Add an internal standard.
- Vortex or sonicate the sample for a set period to ensure efficient extraction.
- Centrifuge the sample to separate the soil particles from the solvent.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE):
 - Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
 - Vortex and centrifuge.
 - The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis:

- Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
- Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless mode.
- Oven Temperature Program: A programmed temperature ramp to separate **Fenson** from other matrix components.
- MSD Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of **Fenson**.

Workflow for **Fenson** Analysis in Soil:



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Workflow for the analysis of **Fenson** in soil samples.

Mechanism of Action

The precise biochemical mechanism of action of **Fenson** as an acaricide is not extensively detailed in publicly available literature. As a benzenesulfonate, it is classified as a contact pesticide with ovicidal activity, suggesting it may interfere with critical developmental processes in mite eggs. However, a specific molecular target or a detailed signaling pathway has not been elucidated.

Given the lack of specific information, a diagram of a hypothetical signaling pathway is not feasible at this time. Further research is required to determine the exact mode of action of **Fenson** at the molecular level.

This technical guide provides a foundational understanding of **Fenson** for the scientific community. The provided protocols for synthesis and analysis offer a starting point for further research and development. The gap in knowledge regarding its precise mechanism of action highlights an area for future investigation.

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- To cite this document: BenchChem. [Fenson: A Technical Guide to its Molecular Characteristics and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166868#fenson-molecular-weight-and-formula]

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